molecular formula C22H18FNO5S B11481470 7-(2,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

7-(2,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11481470
M. Wt: 427.4 g/mol
InChI Key: CJMLZUCDSNOLFC-UHFFFAOYSA-N
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Description

7-(2,4-DIMETHOXYPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core substituted with dimethoxyphenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-DIMETHOXYPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Dimethoxyphenyl and Fluorophenyl Groups: This is achieved through electrophilic aromatic substitution reactions using suitable reagents.

    Oxidation and Carboxylation: The final steps involve oxidation to introduce the ketone group and carboxylation to form the carboxylic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(2,4-DIMETHOXYPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 7-(2,4-DIMETHOXYPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore for developing new drugs. Its structural features make it a candidate for targeting specific enzymes or receptors, potentially leading to the development of novel therapeutics.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and polymers. Its electronic properties make it suitable for applications in electronics and optoelectronics.

Mechanism of Action

The mechanism of action of 7-(2,4-DIMETHOXYPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2,4-DIMETHOXYPHENYL)-3-(4-CHLOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID
  • 7-(2,4-DIMETHOXYPHENYL)-3-(4-BROMOPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID

Uniqueness

The uniqueness of 7-(2,4-DIMETHOXYPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H18FNO5S

Molecular Weight

427.4 g/mol

IUPAC Name

7-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C22H18FNO5S/c1-28-13-7-8-14(16(9-13)29-2)15-10-17(25)24-19-18(11-3-5-12(23)6-4-11)21(22(26)27)30-20(15)19/h3-9,15H,10H2,1-2H3,(H,24,25)(H,26,27)

InChI Key

CJMLZUCDSNOLFC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2CC(=O)NC3=C2SC(=C3C4=CC=C(C=C4)F)C(=O)O)OC

Origin of Product

United States

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